

Technical Support Center: Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH₂

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Compound of Interest

Compound Name: Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH₂

Cat. No.: B1494358

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the fluorogenic peptide substrate, **Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH₂**. This substrate is commonly used for the detection of matrix metalloproteinase (MMP) activity, specifically for MMP-1, MMP-3, and MMP-26.^{[1][2][3][4]} Proper handling and solubilization are critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is **Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH₂** and how does it work?

A1: **Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH₂** is a fluorogenic peptide substrate used to measure the enzymatic activity of several matrix metalloproteinases (MMPs), including MMP-1, MMP-3, and MMP-26.^{[1][2][3][4]} The peptide contains a fluorescent reporter group, 7-methoxycoumarin-4-acetyl (Mca), and a quencher group, 2,4-dinitrophenyl (DNP). In the intact peptide, the fluorescence of Mca is suppressed by the DNP quencher through Fluorescence Resonance Energy Transfer (FRET). When an active MMP cleaves the peptide at a specific recognition site, the Mca and DNP are separated, leading to an increase in fluorescence. This increase in fluorescence can be measured over time to determine the rate of the enzymatic reaction.

Q2: What are the excitation and emission wavelengths for the Mca fluorophore?

A2: The Mca fluorophore has an excitation maximum at approximately 328 nm and an emission maximum at around 420 nm.[1]

Q3: How should I store the lyophilized peptide and its stock solutions?

A3: The lyophilized peptide should be stored at -20°C.[1] Once dissolved, it is recommended to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[3] Stock solutions in DMSO are typically stable for up to one month at -20°C and up to six months at -80°C.[3]

Q4: I am observing high background fluorescence in my assay. What could be the cause?

A4: High background fluorescence can be due to several factors:

- Substrate degradation: The peptide may have degraded due to improper storage or handling, leading to spontaneous fluorescence. Ensure the peptide has been stored correctly and protected from light.
- Contaminated reagents: Your assay buffer or other reagents may be contaminated with fluorescent compounds. Test each component of your assay for background fluorescence.
- Autohydrolysis: The substrate may be slowly hydrolyzing in the assay buffer. Prepare fresh substrate dilutions just before use.

Q5: My peptide will not dissolve. What should I do?

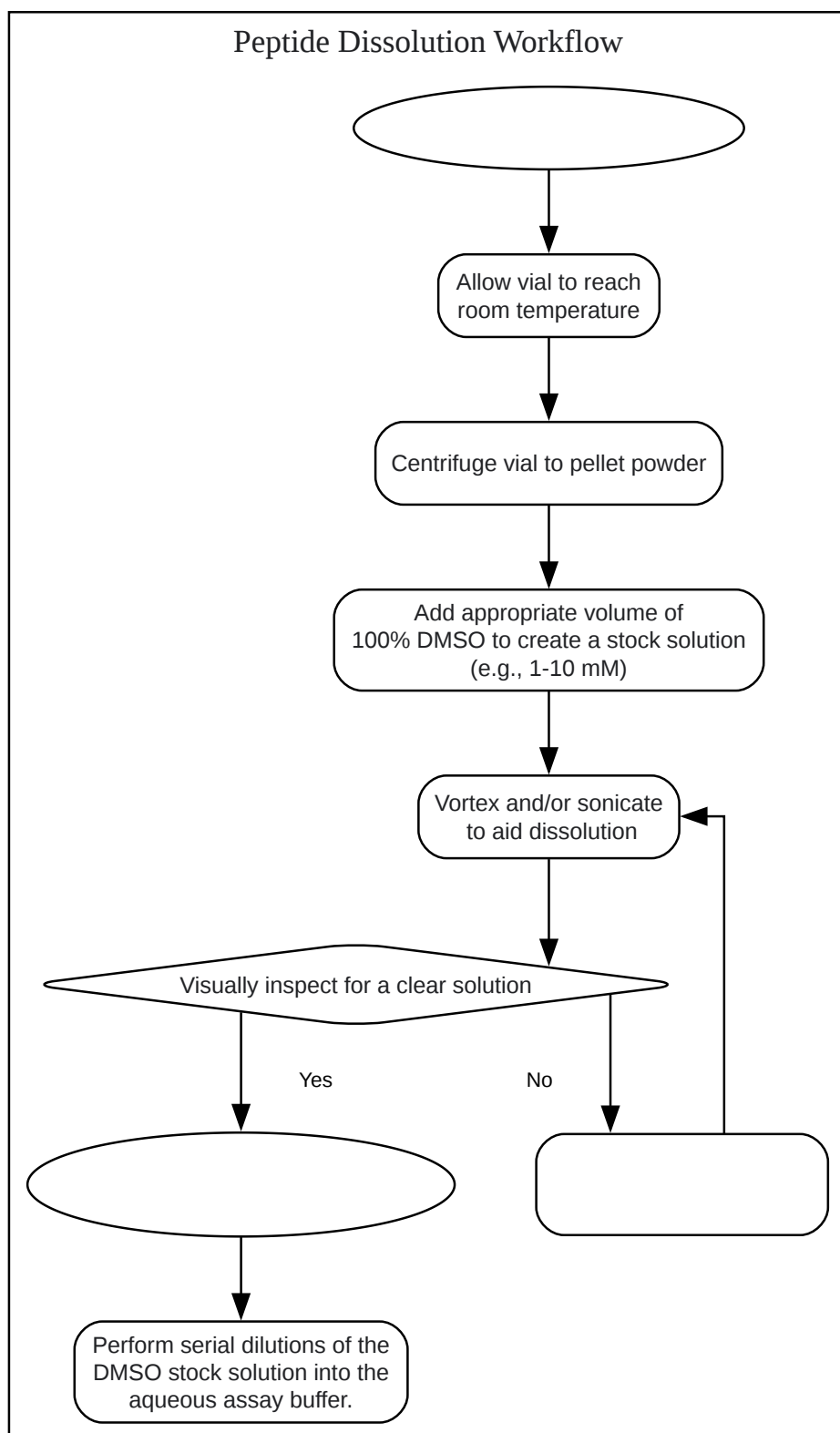
A5: The solubility of peptides can be challenging. **Mca-P-Cha-G-Nva-HA-Dap(DNP)-NH₂** is known to be soluble in dimethyl sulfoxide (DMSO) and formic acid.[1][3] If you are experiencing difficulties, please refer to the Troubleshooting Guide below for a systematic approach to solubilization.

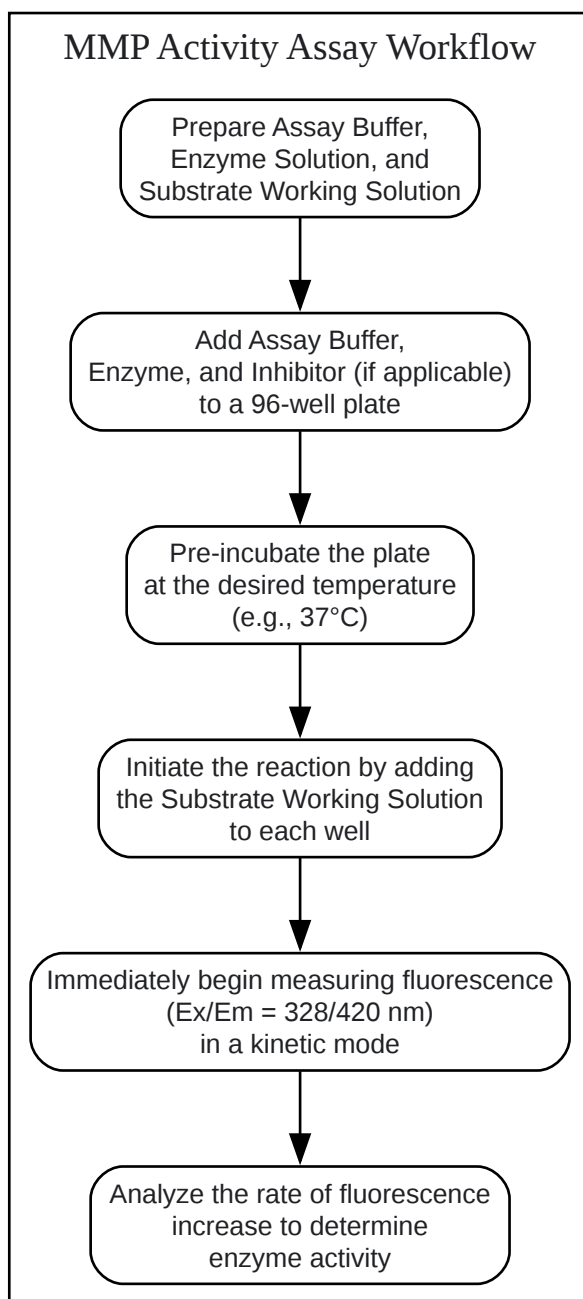
Troubleshooting Guide: Solubility Issues

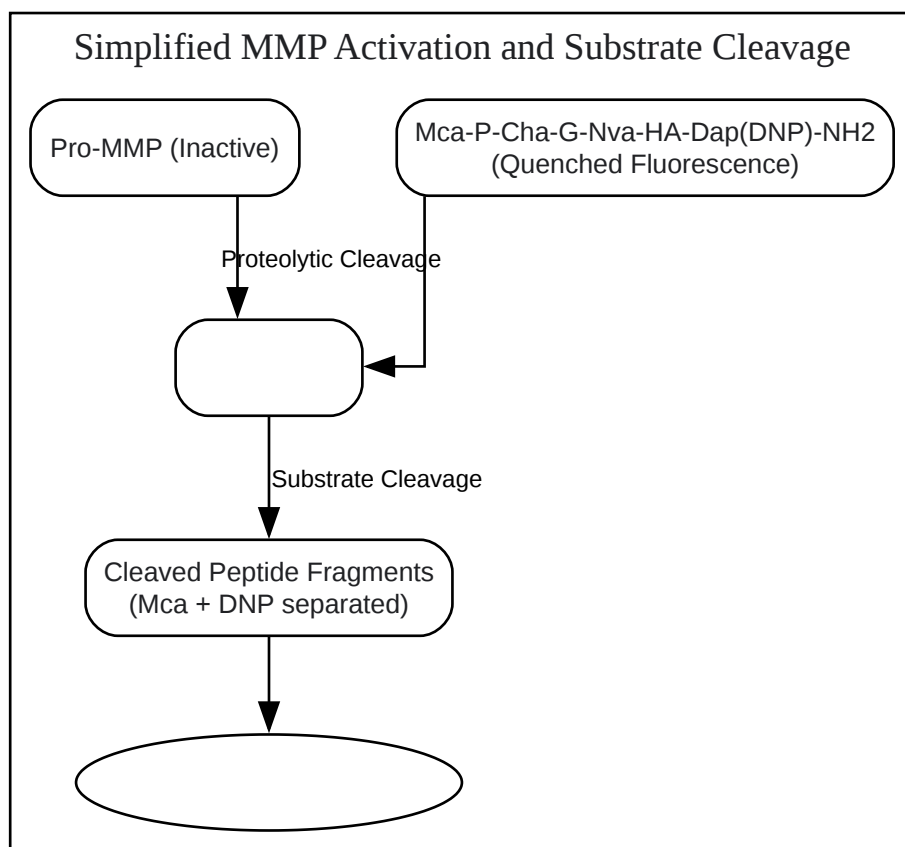
Problem: The lyophilized peptide does not dissolve in my aqueous assay buffer.

This is a common issue as the peptide has hydrophobic residues. Direct dissolution in aqueous buffers is often unsuccessful.

Solution Workflow:







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